molecular formula C16H23NO6 B1677393 Mofloverine CAS No. 54063-50-2

Mofloverine

Cat. No.: B1677393
CAS No.: 54063-50-2
M. Wt: 325.36 g/mol
InChI Key: WXVNRHANVFMGDW-UHFFFAOYSA-N
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Description

MOFLOVERINE is a synthetic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. It is a member of the metal-organic frameworks (MOFs), which are porous crystalline materials composed of metal ions coordinated to organic ligands. These frameworks are known for their high surface area, tunable pore sizes, and diverse functionalities, making them suitable for various applications in gas storage, catalysis, and drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOFLOVERINE typically involves the coordination of metal ions with organic ligands under controlled conditions. One common method is the solvothermal synthesis, where metal salts and organic linkers are dissolved in a solvent and heated in a sealed vessel. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired crystalline structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing the reaction conditions to ensure consistency and yield. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MOFLOVERINE undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of MOFLOVERINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions and organic ligands, forming a stable framework that can encapsulate and release guest molecules. This property is particularly useful in drug delivery, where this compound can protect and transport therapeutic agents to specific sites in the body .

Properties

CAS No.

54063-50-2

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2,4,6-trimethoxybenzoate

InChI

InChI=1S/C16H23NO6/c1-19-12-10-13(20-2)15(14(11-12)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3

InChI Key

WXVNRHANVFMGDW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC

Appearance

Solid powder

54063-50-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mofloverine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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